2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
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Overview
Description
2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H12FNO4 and its molecular weight is 241.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
Research on compounds structurally related to 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, such as flurbiprofen, highlights the importance of synthesis methods and chemical intermediates in pharmaceutical manufacturing. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of such intermediates involves complex chemical reactions, with considerations towards the cost, safety, and efficiency of the process (Qiu et al., 2009).
Environmental and Ecotoxicological Considerations
The degradation of pharmaceutical compounds like acetaminophen in the environment has been extensively studied. Advanced Oxidation Processes (AOPs) have been used to treat acetaminophen in aqueous media, leading to the formation of various by-products. The environmental presence and biotoxicity of these by-products, as well as their degradation pathways, are crucial for understanding the environmental impact of pharmaceuticals (Qutob et al., 2022).
Biotechnological and Pharmacological Potential
Compounds related to this compound, such as levulinic acid and its derivatives, have shown significant potential in drug synthesis and other medical applications. Levulinic acid's functional groups make it a versatile candidate for drug synthesis, potentially reducing the cost and environmental impact of pharmaceutical manufacturing (Zhang et al., 2021).
Mechanism of Action
Target of Action
The primary target of 2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, also known as N-Acetyl-3-fluoro-DL-tyrosine, is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative stress by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function or activity
Biochemical Pathways
The specific biochemical pathways affected by this compound are not fully understood. Given its target, it is likely involved in pathways related to oxidative stress and cellular defense mechanisms . Its influence on these pathways could have downstream effects on cellular health and survival .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its target, it may have a role in protecting cells from oxidative damage. More research is needed to confirm this and understand the full range of its effects .
Properties
IUPAC Name |
2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYBRSLAYCIMOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568144 |
Source
|
Record name | N-Acetyl-3-fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219858-64-7 |
Source
|
Record name | N-Acetyl-3-fluorotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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